

Quercetin 3,5,3'-trimethyl ether: A Technical Guide on Potential Therapeutic Applications

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Compound of Interest

Compound Name: *Quercetin 3,5,3'-trimethyl ether*

Cat. No.: *B14754521*

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Disclaimer: Scientific literature on the specific therapeutic applications of **Quercetin 3,5,3'-trimethyl ether** (CAS 13459-09-1) is currently limited. This guide provides a comprehensive overview of the known properties of this specific isomer and, as a primary focus, extrapolates potential applications by detailing the established therapeutic activities of closely related and well-researched quercetin methyl ethers. The experimental data, protocols, and signaling pathways described herein are derived from studies on these related analogs and should be considered as a predictive framework for future research into **Quercetin 3,5,3'-trimethyl ether**.

Introduction to Quercetin 3,5,3'-trimethyl ether

Quercetin 3,5,3'-trimethyl ether is a naturally occurring O-methylated flavonoid.^[1] As a derivative of quercetin, a widely studied flavonol known for its antioxidant and anti-inflammatory properties, its methylated form is of significant interest to the scientific community. Methylation can alter the physicochemical properties of flavonoids, such as solubility and bioavailability, potentially enhancing their therapeutic efficacy.

Chemical Identifiers for **Quercetin 3,5,3'-trimethyl ether**:

Identifier	Value
CAS Number	13459-09-1[1][2][3]
Molecular Formula	C ₁₈ H ₁₆ O ₇ [4]
Molecular Weight	344.32 g/mol [4]
IUPAC Name	7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,5-dimethoxychromen-4-one[5]

| Synonyms | 7,4'-Dihydroxy-3,5,3'-trimethoxyflavone, Caryatin-3'-methyl ether[3][4] |

Potential Therapeutic Applications based on Analog Studies

While direct evidence for **Quercetin 3,5,3'-trimethyl ether** is scarce, extensive research on other methylated quercetin derivatives, particularly Quercetin 3-methyl ether and Quercetin 3',4',7-trimethyl ether, provides a strong foundation for predicting its potential therapeutic applications. These include anticancer, anti-inflammatory, and neuroprotective activities.

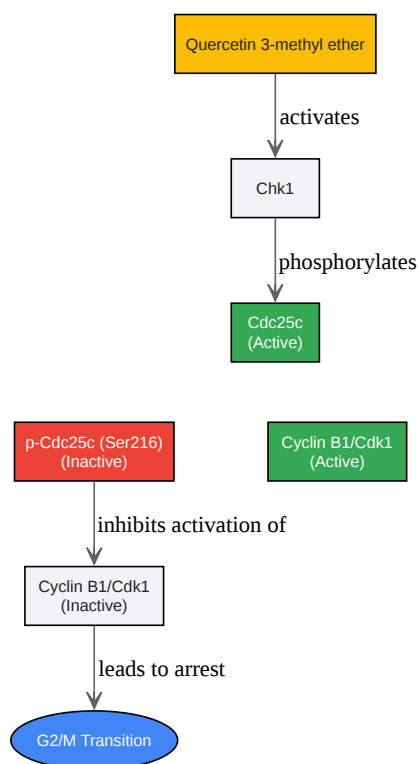
Anticancer Activity

Methylated quercetin derivatives have demonstrated significant potential in oncology research, primarily through the induction of cell cycle arrest and apoptosis, and the inhibition of cancer stem cell formation.

Compound	Cell Line	Assay	Endpoint	Result
Quercetin 3-methyl ether	HL-60 (Leukemia)	Proliferation	IC ₅₀	14.3 ± 4.6 μM
SK-Br-3 (Breast Cancer)	Colony Formation	Inhibition	~90% at 5 μM	
SK-Br-3-Lap R (Lapatinib-Resistant Breast Cancer)	Colony Formation	Inhibition	~75% at 5 μM	
Quercetin 3',4',7-trimethyl ether	MCF-7 (Breast Cancer)	Cell Viability	Not specified	Possesses anti-tumor properties

Studies on Quercetin 3-methyl ether and Quercetin 3',4',7-trimethyl ether have implicated several key signaling pathways in their anticancer effects.

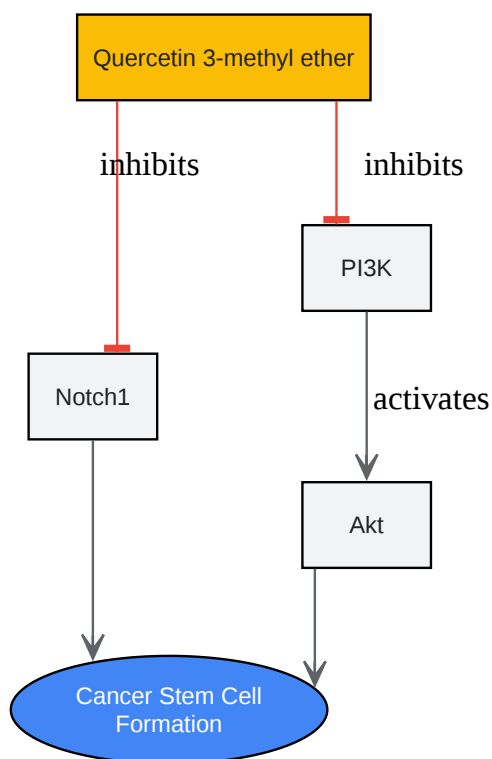
- Chk1/Cdc25c/Cyclin B1 Pathway: Quercetin 3-methyl ether has been shown to induce G2/M cell cycle arrest in breast cancer cells by modulating this pathway. It activates Chk1, which in turn phosphorylates and inhibits Cdc25c, preventing the activation of the Cyclin B1/Cdk1 complex required for mitotic entry.



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Caption: G2/M cell cycle arrest induced by Quercetin 3-methyl ether.

- Notch1 and PI3K/Akt Signaling: Quercetin 3-methyl ether has been found to suppress human breast cancer stem cell formation by inhibiting the Notch1 and PI3K/Akt signaling pathways.



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Caption: Inhibition of cancer stem cell pathways by Quercetin 3-methyl ether.

- Cell Viability Assay (MTS/MTT):
 - Seed cancer cells (e.g., SK-Br-3, MCF-7) in 96-well plates.
 - After cell attachment, treat with various concentrations of the test compound (e.g., 0, 5, 10 μ M of Quercetin 3-methyl ether) for specified time periods (e.g., 24, 48, 72 hours).
 - Add MTS or MTT reagent to each well and incubate as per the manufacturer's instructions.
 - Measure the absorbance at the appropriate wavelength using a microplate reader to determine cell viability relative to untreated controls.
- Colony Formation Assay:
 - Seed a low density of cells in 6-well plates.

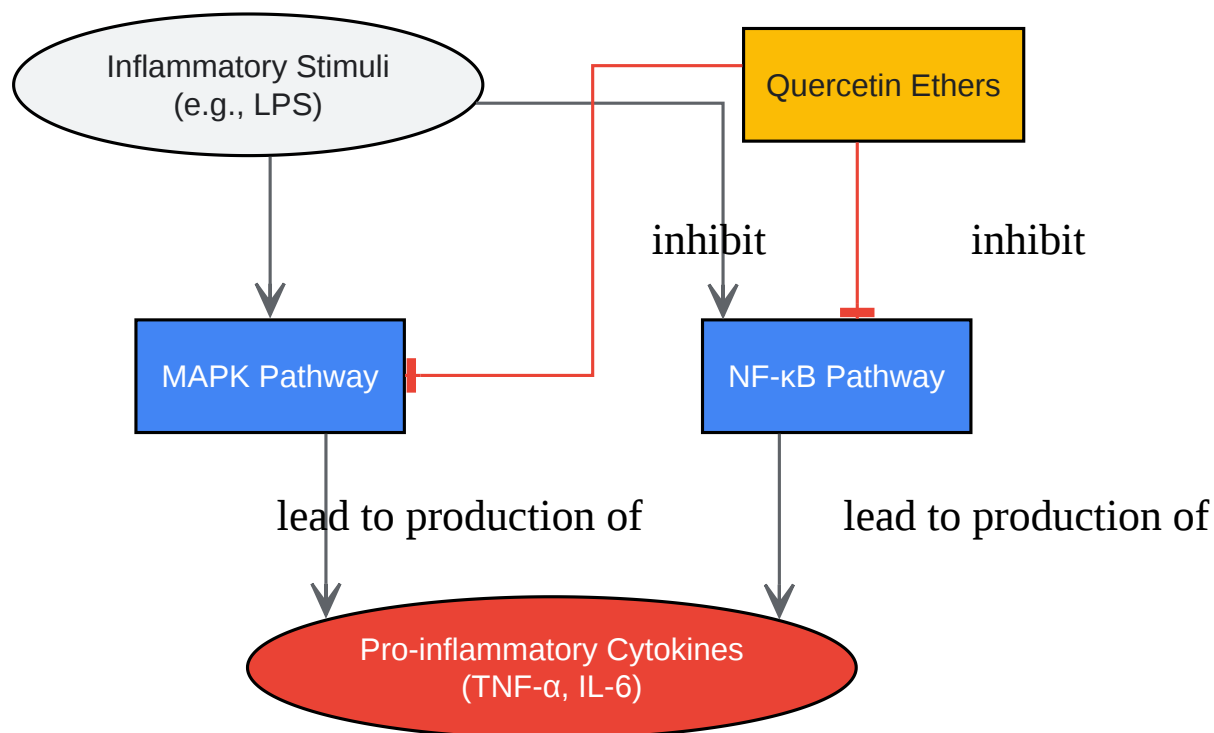
- Treat with the test compound at various concentrations.
- Incubate for a period sufficient for colony formation (typically 1-2 weeks), replacing the medium with fresh compound as needed.
- Fix the colonies with methanol and stain with crystal violet.
- Count the number of colonies to assess the long-term proliferative capacity of the cells.
- Western Blot Analysis:
 - Treat cells with the test compound for a specified duration.
 - Lyse the cells to extract total proteins.
 - Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
 - Probe the membrane with primary antibodies specific to the proteins of interest (e.g., Chk1, p-Cdc25c, Notch1, Akt).
 - Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
 - Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system to determine protein expression levels.

Anti-Inflammatory Activity

Methylated quercetin derivatives are known to inhibit the release of pro-inflammatory mediators.

Compound	Cell Type	Stimulant	Mediator Inhibited	IC ₅₀
Quercetin 3-methyl ether	Rat Neutrophils	fMLP/CB	β-glucuronidase release	3.6 ± 0.4 μM
Rat Neutrophils	fMLP/CB	Lysozyme release	3.1 ± 0.5 μM	
RAW 264.7 Macrophages	LPS	TNF-α formation	13.1 ± 1.9 μM	

Quercetin and its ethers are recognized for their inhibitory effects on pro-inflammatory signaling pathways, primarily the NF-κB and MAPK pathways.



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Caption: Inhibition of pro-inflammatory signaling by quercetin ethers.

- Neutrophil Degranulation Assay:

- Isolate neutrophils from rat peritoneal fluid.
- Pre-incubate the cells with the test compound at various concentrations.
- Stimulate the cells with formyl-Met-Leu-Phe/cytochalasin B (fMLP/CB).
- Centrifuge the cell suspension to pellet the cells.
- Measure the activity of released enzymes (e.g., β -glucuronidase, lysozyme) in the supernatant using appropriate substrates and spectrophotometry.
- TNF- α Release Assay in Macrophages:
 - Culture RAW 264.7 macrophage cells.
 - Pre-treat the cells with the test compound.
 - Stimulate with lipopolysaccharide (LPS).
 - Collect the cell culture supernatant.
 - Quantify the concentration of TNF- α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

Conclusion and Future Directions

While **Quercetin 3,5,3'-trimethyl ether** remains an understudied compound, the significant anticancer and anti-inflammatory activities of its isomers, such as Quercetin 3-methyl ether and Quercetin 3',4',7-trimethyl ether, strongly suggest its potential as a valuable therapeutic agent. The provided data and methodologies from analog studies offer a robust starting point for researchers and drug development professionals.

Future research should focus on:

- Biological Screening: Evaluating the cytotoxic and anti-inflammatory effects of **Quercetin 3,5,3'-trimethyl ether** in a panel of relevant cell lines.

- Mechanism of Action Studies: Investigating its impact on key signaling pathways, such as PI3K/Akt, MAPK, and NF-κB, to elucidate its molecular targets.
- Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties to assess its bioavailability and potential as a drug candidate.

The exploration of this specific quercetin derivative could uncover novel therapeutic properties and contribute to the development of new treatments for cancer and inflammatory diseases.

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